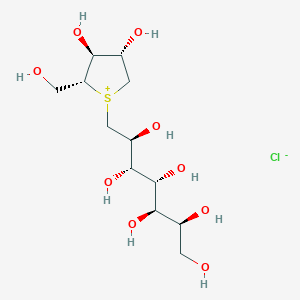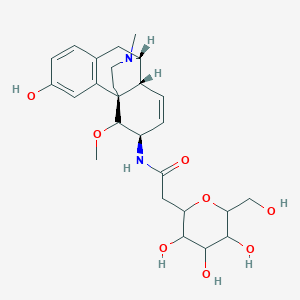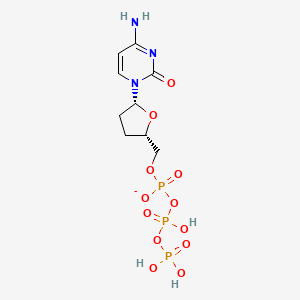![molecular formula C76H97N13O15S2 B10848256 Des-AA1,2,5-[D-Nal8,IAmp9]SRIF](/img/structure/B10848256.png)
Des-AA1,2,5-[D-Nal8,IAmp9]SRIF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-AA1,2,5-[D-Nal8,IAmp9]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to mimic the biological activity of somatostatin with enhanced stability and selectivity for specific somatostatin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Des-AA1,2,5-[D-Nal8,IAmp9]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Deprotection: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).
Cleavage: Releasing the peptide from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale, with optimizations for yield and purity. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Des-AA1,2,5-[D-Nal8,IAmp9]SRIF can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of sulfur-containing amino acids like cysteine.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Amino acid substitutions to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Using specific amino acid derivatives during SPPS.
Major Products: The major products formed from these reactions include modified peptides with altered biological activity and stability .
Scientific Research Applications
Des-AA1,2,5-[D-Nal8,IAmp9]SRIF has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating cellular processes and receptor interactions.
Medicine: Explored for potential therapeutic applications in treating endocrine disorders, cancer, and neurological conditions.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
Des-AA1,2,5-[D-Nal8,IAmp9]SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 2 (SSTR2). This binding inhibits the release of various hormones and neurotransmitters, modulating cellular signaling pathways. The compound’s enhanced stability and selectivity result from specific amino acid substitutions that improve receptor affinity and resistance to enzymatic degradation .
Comparison with Similar Compounds
- Des-AA1,2,5-[D-Trp8,IAmp9]SRIF
- Des-AA1,2,5-[D-Phe8,IAmp9]SRIF
- Des-AA1,2,5-[D-Tyr8,IAmp9]SRIF
Comparison: Des-AA1,2,5-[D-Nal8,IAmp9]SRIF is unique due to its specific amino acid substitutions, which confer higher stability and selectivity for SSTR2 compared to other analogs. These modifications enhance its therapeutic potential and reduce side effects .
Properties
Molecular Formula |
C76H97N13O15S2 |
|---|---|
Molecular Weight |
1496.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C76H97N13O15S2/c1-44(2)79-40-51-29-27-50(28-30-51)38-59-71(98)88-64(45(3)91)74(101)85-60(37-49-22-12-7-13-23-49)72(99)89-65(46(4)92)75(102)86-62(41-90)73(100)87-63(76(103)104)43-106-105-42-55(78)66(93)80-56(26-16-17-33-77)67(94)81-57(35-47-18-8-5-9-19-47)68(95)82-58(36-48-20-10-6-11-21-48)69(96)84-61(70(97)83-59)39-52-31-32-53-24-14-15-25-54(53)34-52/h5-15,18-25,27-32,34,44-46,55-65,79,90-92H,16-17,26,33,35-43,77-78H2,1-4H3,(H,80,93)(H,81,94)(H,82,95)(H,83,97)(H,84,96)(H,85,101)(H,86,102)(H,87,100)(H,88,98)(H,89,99)(H,103,104)/t45-,46-,55-,56-,57-,58+,59+,60+,61+,62+,63+,64-,65-/m1/s1 |
InChI Key |
VQFBJGSUDSOXIC-MKQNODHSSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3S)-3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848183.png)
![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848186.png)
![Des-AA1,2,4,5-[D-Trp8]SRIF](/img/structure/B10848195.png)
![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848205.png)

![Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848221.png)
![Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275](/img/structure/B10848225.png)
![Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848228.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Cys14]SRIF](/img/structure/B10848234.png)
![Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF](/img/structure/B10848238.png)
![Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF](/img/structure/B10848239.png)

![Des-AA1,2,5-[D-Trp8,Tyr11]SRIF](/img/structure/B10848255.png)
